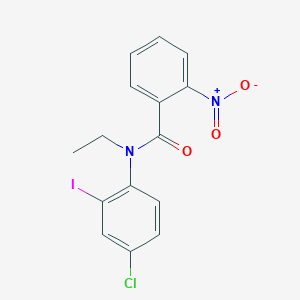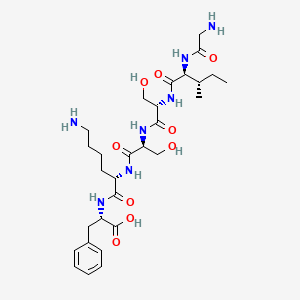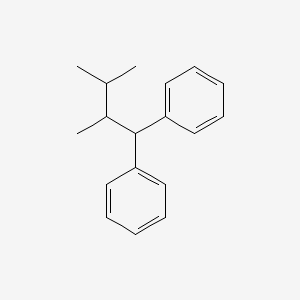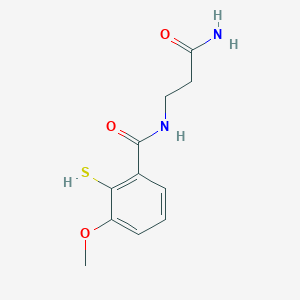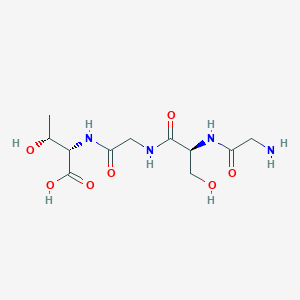
1H-Indene, 2-(1-methylethenyl)-6-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene, 2-(1-methylethenyl)-6-nitro- is an organic compound with the molecular formula C12H11NO2. This compound is a derivative of indene, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring. The presence of a nitro group at the 6th position and a 1-methylethenyl group at the 2nd position makes this compound unique and of interest in various chemical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene, 2-(1-methylethenyl)-6-nitro- typically involves the nitration of 1H-Indene, 2-(1-methylethenyl)-. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow nitration process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
1H-Indene, 2-(1-methylethenyl)-6-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and Lewis acids as catalysts.
Major Products
Oxidation: Produces corresponding oxides.
Reduction: Produces 1H-Indene, 2-(1-methylethenyl)-6-amino-.
Substitution: Produces various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1H-Indene, 2-(1-methylethenyl)-6-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indene, 2-(1-methylethenyl)-6-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The compound can also participate in electrophilic and nucleophilic reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Indene, 2-(1-methylethenyl)-: Lacks the nitro group, making it less reactive in certain chemical reactions.
1H-Indene, 2-(1-methylethenyl)-6-amino-: Has an amino group instead of a nitro group, which affects its reactivity and potential biological activities.
1H-Indene, 2-(1-methylethenyl)-6-chloro-: Contains a chloro group, which influences its chemical properties and reactivity.
Uniqueness
1H-Indene, 2-(1-methylethenyl)-6-nitro- is unique due to the presence of both a nitro group and a 1-methylethenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
819871-60-8 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
6-nitro-2-prop-1-en-2-yl-1H-indene |
InChI |
InChI=1S/C12H11NO2/c1-8(2)10-5-9-3-4-12(13(14)15)7-11(9)6-10/h3-5,7H,1,6H2,2H3 |
InChI Key |
MJEXYNDWZUROFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC2=C(C1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


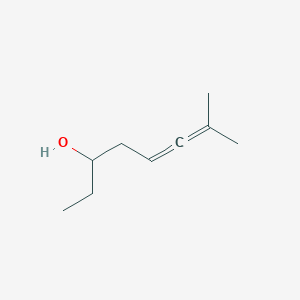
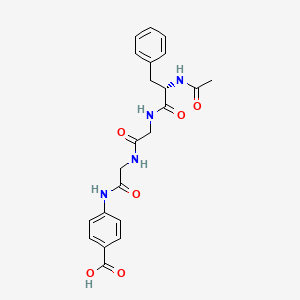
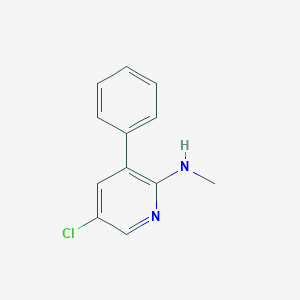
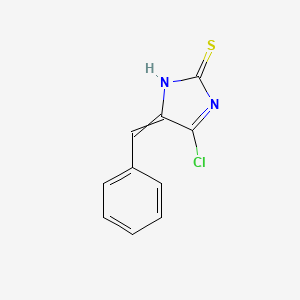
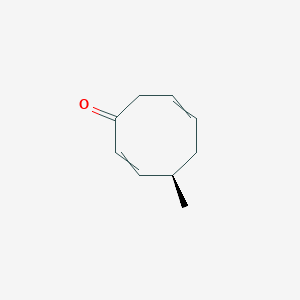
![Benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B14212057.png)
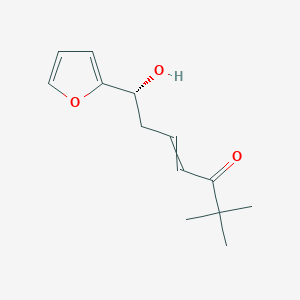
![4-[(4-Iodophenyl)ethynyl]benzaldehyde](/img/structure/B14212072.png)
